2,4-Difluoro-3'-piperidinomethyl benzophenone chemical structure
2,4-Difluoro-3'-piperidinomethyl benzophenone chemical structure
An In-depth Technical Guide to 2,4-Difluoro-3'-piperidinomethyl benzophenone: Structure, Synthesis, and Pharmacological Context
Introduction: A Molecule of Convergent Design
In the landscape of modern medicinal chemistry, the assembly of molecules from well-characterized, functionally significant fragments is a cornerstone of rational drug design. The benzophenone scaffold represents a ubiquitous and versatile structure, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic introduction of fluorine atoms into pharmacologically active molecules is a widely employed tactic to modulate metabolic stability, binding affinity, and lipophilicity.[4] Complementing this, the piperidine ring, a saturated nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in FDA-approved pharmaceuticals, often imparting favorable pharmacokinetic properties and providing a key interaction point with biological targets.[5]
This guide provides a detailed technical overview of 2,4-Difluoro-3'-piperidinomethyl benzophenone , a molecule that synergistically combines these three key structural features. We will explore its chemical architecture, plausible synthetic pathways, methods for structural confirmation, and the pharmacological potential suggested by its constituent moieties.
Table 1: Core Compound Identifiers
| Property | Value |
| Chemical Name | 2,4-Difluoro-3'-piperidinomethyl benzophenone |
| IUPAC Name | (2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
| CAS Number | 898793-58-3[6] |
| Molecular Formula | C₁₉H₁₉F₂NO |
| Molecular Weight | 315.36 g/mol [7] |
(Note: An illustrative 2D structure. Exact bond angles and lengths may vary.)
Part 1: Chemical Synthesis Strategy
The synthesis of 2,4-Difluoro-3'-piperidinomethyl benzophenone can be logically approached through a multi-step process that first constructs the core benzophenone framework and subsequently introduces the aminomethyl side chain. The Mannich reaction and Friedel-Crafts acylation are cornerstone reactions in organic synthesis that are highly applicable here.[8][9]
Proposed Synthetic Pathway: A Two-Phase Approach
A robust and efficient synthesis would likely involve the preparation of a bromomethyl intermediate followed by nucleophilic substitution with piperidine.
Phase 1: Synthesis of the Benzophenone Core via Friedel-Crafts Acylation
The formation of the diaryl ketone core is classically achieved through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
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Rationale: This method is highly effective for creating the carbon-carbon bond between one of the aromatic rings and the carbonyl carbon. The choice of 1,3-difluorobenzene as the nucleophile and 3-methylbenzoyl chloride as the electrophile directly establishes the required substitution pattern on both rings.
Phase 2: Introduction of the Piperidine Moiety
The piperidinomethyl group is a classic "Mannich base" fragment. The Mannich reaction is an aminoalkylation process that involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[10][11] However, a more controlled and higher-yielding industrial approach often involves the functionalization of a precursor followed by substitution. Here, radical bromination of the methyl group to form a benzylic bromide, followed by nucleophilic substitution with piperidine, is a highly effective strategy.
-
Rationale: This two-step sequence avoids potential side reactions associated with a one-pot Mannich reaction on a complex substrate. The benzylic position is readily halogenated under radical conditions, and the resulting benzylic halide is an excellent electrophile for substitution by a secondary amine like piperidine.
Caption: Proposed two-phase synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of (2,4-Difluorophenyl)(3-methylphenyl)methanone
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To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent (e.g., dichloromethane), add 3-methylbenzoyl chloride (1.0 eq) dropwise.
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Allow the mixture to stir for 15 minutes.
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Add 1,3-difluorobenzene (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/GC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the benzophenone intermediate.
Step 2: Synthesis of methanone
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Dissolve the benzophenone intermediate from Step 1 in a non-polar solvent such as carbon tetrachloride.
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Add N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours.
-
Monitor the reaction by TLC/GC-MS. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and concentrate the filtrate. The crude benzylic bromide can often be used directly in the next step.
Step 3: Synthesis of 2,4-Difluoro-3'-piperidinomethyl benzophenone
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Dissolve the crude methanone in a polar aprotic solvent like acetonitrile.
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Add piperidine (1.2 eq) and a mild base such as potassium carbonate (2.0 eq) to act as a scavenger for the HBr byproduct.
-
Stir the mixture at room temperature for 8-12 hours.
-
Filter the inorganic salts and concentrate the solvent.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel to obtain 2,4-Difluoro-3'-piperidinomethyl benzophenone.
Part 2: Structural Elucidation and Characterization
Confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Complex multiplets in the δ 7.0-7.8 ppm range. The difluorinated ring will show characteristic splitting due to H-F coupling. |
| Methylene Protons (-CH₂-) | A sharp singlet around δ 3.5-3.7 ppm, integrating to 2H. | |
| Piperidine Protons | Broad multiplets in the δ 1.4-2.5 ppm range, integrating to 10H. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | A singlet around δ 195-197 ppm. |
| Aromatic Carbons | Multiple signals in the δ 110-165 ppm range. Carbons directly bonded to fluorine will appear as doublets due to C-F coupling. | |
| Methylene Carbon (-CH₂-) | A signal around δ 60-65 ppm. | |
| Piperidine Carbons | Signals in the δ 24-55 ppm range. | |
| ¹⁹F NMR | Fluorine Atoms | Two distinct signals, likely appearing as complex multiplets due to F-F and F-H coupling.[12] |
| Mass Spec (ESI+) | Molecular Ion [M+H]⁺ | Expected at m/z 316.15, corresponding to [C₁₉H₂₀F₂NO]⁺. |
| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong absorption band around 1660-1680 cm⁻¹. |
| C-F Stretch | Strong absorption bands in the 1100-1300 cm⁻¹ region. |
Part 3: Pharmacological Context and Potential
While specific biological data for 2,4-Difluoro-3'-piperidinomethyl benzophenone is not widely published, its structural components strongly suggest potential utility in drug discovery. The benzophenone scaffold is a known "privileged structure" that can interact with a variety of biological targets.[1]
Potential Therapeutic Applications
-
Anti-inflammatory Activity: Many benzophenone derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pathways involving prostaglandins or cytokines like TNF-α and IL-6.[9][13][14]
-
Anticancer Activity: The benzophenone motif is present in compounds with demonstrated antileukemic and other cytotoxic activities against various cancer cell lines.[1][15]
-
Neuropharmacology: The piperidine moiety is a key feature in many centrally active agents. Fluorinated piperidine derivatives have been explored as antagonists for dopamine D4 receptors and orexin receptors, which are targets for neurological and sleep disorders.[16][17] The combination in the target molecule could yield novel agents for conditions like Alzheimer's disease, where fluorinated benzophenones have shown promise as BACE-1 inhibitors.[1]
Caption: Relationship between structural motifs and potential bioactivity.
Conclusion
2,4-Difluoro-3'-piperidinomethyl benzophenone is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. Its structure is a deliberate amalgamation of a biologically active benzophenone core, metabolically robust fluorine substituents, and a pharmacokinetically favorable piperidine group. While comprehensive biological evaluation is required, the analysis of its constituent parts points toward promising potential as an anti-inflammatory, anticancer, or neuropharmacological agent. This guide serves as a foundational document for researchers and drug development professionals interested in exploring the synthesis and therapeutic applications of this and related compounds.
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